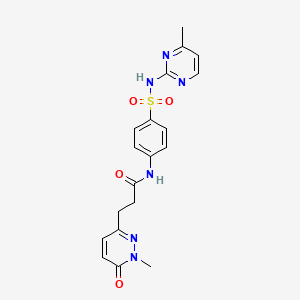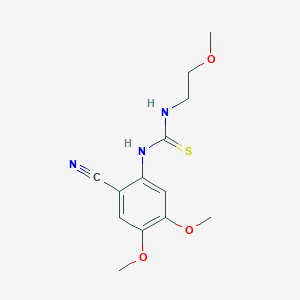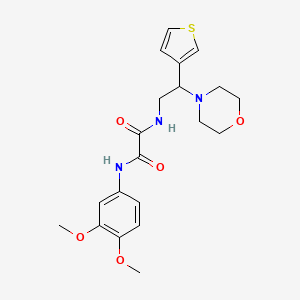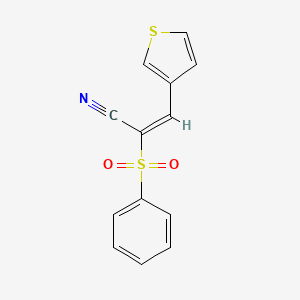
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound, involving pyridazine and pyrimidinyl groups, has been explored through various chemical reactions. For instance, derivatives of pyrido[3,4-d]pyridazine and related compounds exhibit potential biological activities, synthesized with the aim of discovering new active agents. These derivatives have been characterized by NMR and FT-IR spectroscopic analysis and crystal structure determination through X-ray diffraction, providing insights into the synthetic pathways and molecular structures of these compounds (Wójcicka et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through spectroscopic methods and X-ray crystallography, revealing the crystal structures and molecular geometries. For example, the study by Durgun et al. (2016) describes the synthesis, characterization, and structural analysis of a sulfonamide compound, providing comprehensive data on its molecular geometry, vibrational frequencies, and crystal structure, supported by DFT calculations (Durgun et al., 2016).
Applications De Recherche Scientifique
Synthesis in Heterocyclic Chemistry
A primary application of this compound is in the field of heterocyclic chemistry. It serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in preparing new hydrazo, dihydropyridazine, tetrahydropyridine, dihydropyridine, and pyranopyridine derivatives with known biological activities (Hafiz, Ramiz, & Elian, 2012). Similarly, this compound has been instrumental in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in producing a wide range of biologically active heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antimicrobial and Antibacterial Activities
The derivatives synthesized using this compound have shown significant antimicrobial and antibacterial activities. For instance, a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, derived from this compound, revealed substantial effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This indicates potential applications in developing new antimicrobial agents.
Structural Analysis and Crystallography
This compound has also been a subject of interest in structural analysis and crystallography. Studies have been conducted to determine the crystal structures of various derivatives, which helps in understanding their chemical properties and potential applications. For example, research on the crystal structure of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a derivative of this compound, provided insights into its molecular geometry and potential interactions (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Potential in Antitumor Activities
Another significant application is in the synthesis of compounds with potential antitumor activities. For instance, derivatives of this compound have been evaluated for their anticancer properties, showing promising results against various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests the compound's potential in cancer research and drug development.
Applications in Anticonvulsant and Muscle Relaxant Activities
Derivatives of this compound have also been synthesized and evaluated for their anticonvulsant and muscle relaxant activities, showcasing its potential in neurological therapeutic applications (Sharma, Verma, Sharma, & Prajapati, 2013).
Propriétés
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-13-11-12-20-19(21-13)24-30(28,29)16-7-3-14(4-8-16)22-17(26)9-5-15-6-10-18(27)25(2)23-15/h3-4,6-8,10-12H,5,9H2,1-2H3,(H,22,26)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXZWBVXJYANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)
![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)


![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)


![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)

